molecular formula C12H16O3 B572081 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester CAS No. 1283717-43-0

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester

Cat. No.: B572081
CAS No.: 1283717-43-0
M. Wt: 208.257
InChI Key: KPLGXVURUPQIRX-UHFFFAOYSA-N
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Description

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester is a complex organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound is characterized by its tricyclic structure, which includes a methoxy group and a carboxylic acid ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by functional group modifications to introduce the methoxy and ester groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves stringent quality control measures to ensure the product meets the required specifications for purity and performance.

Chemical Reactions Analysis

Types of Reactions

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles replace the methoxy group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties.

    4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid: Similar structure but without the ester group, affecting its reactivity and applications.

Uniqueness

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester is unique due to its combination of a tricyclic core with both methoxy and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-10-8-2-7-3-9(10)6-12(4-7,5-8)11(13)14/h7-8H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLGXVURUPQIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3CC1CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735078
Record name 4-Methoxytricyclo[3.3.1.1~3,7~]dec-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283717-43-0
Record name 4-Methoxytricyclo[3.3.1.1~3,7~]dec-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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